

# 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid chemical properties

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## Compound of Interest

**Compound Name:** 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

**Cat. No.:** B1418644

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An In-depth Technical Guide to **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid**

## Abstract

**3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** is a multifunctional aromatic boronic acid derivative of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional architecture—comprising a reactive boronic acid moiety, an electron-withdrawing nitro group, and a hydrogen-bonding ethylcarbamoyl side chain—renders it a highly versatile building block. This guide provides an in-depth analysis of its core chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind its reactivity profile and provide a technical framework for its effective utilization in advanced chemical applications.

## Core Molecular Profile & Physicochemical Properties

**3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** is a substituted phenylboronic acid, a class of compounds renowned for their utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.<sup>[1][2]</sup> The strategic placement of the nitro and ethylcarbamoyl groups on the phenyl ring significantly modulates the electronic properties

and reactivity of the boronic acid functional group, making it a valuable and specialized reagent.

## Molecular Structure

The structural arrangement of its functional groups is key to its chemical behavior.

Figure 1: Chemical Structure of **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid**.

## Physicochemical Data Summary

Quantitative data for this compound has been consolidated from supplier technical sheets and chemical databases. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategy.

Property	Value	Source(s)
CAS Number	871332-79-5	[3]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BN <sub>2</sub> O <sub>5</sub>	Calculated
Molecular Weight	253.99 g/mol	Calculated
Appearance	Solid	[3]
Melting Point	187-191 °C	[3]
Storage	2-8°C, keep in a dry area	[3]
Synonyms	3-(N-Ethylaminocarbonyl)-5-nitrophenylboronic acid, B-[3-[(ethylamino)carbonyl]-5-nitrophenyl]boronic acid	[3]

## Chemical Reactivity & Mechanistic Insights

The utility of **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** stems from the interplay of its three key functional groups. Understanding their individual and collective influence is critical for predicting its behavior in chemical transformations.

## The Boronic Acid Moiety: The Reactive Core

The  $\text{B}(\text{OH})_2$  group is the primary site of reactivity. Arylboronic acids are known to be versatile, yet they possess inherent stability challenges.<sup>[4]</sup>

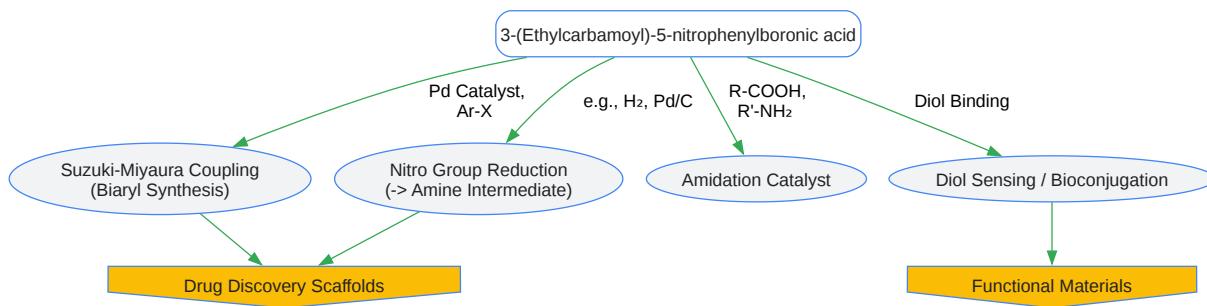
- **Suzuki-Miyaura Coupling:** This is the cornerstone application. The boronic acid serves as the organoboron nucleophile, which, under palladium catalysis, couples with organohalides to form C-C bonds. The electron-deficient nature of the aromatic ring, due to the nitro and carbamoyl groups, can influence the transmetalation step of the catalytic cycle.
- **Reversible Esterification:** Boronic acids readily and reversibly form boronate esters with diols.<sup>[4]</sup> This property is the foundation for their use in sensors for saccharides and in dynamic covalent chemistry for creating self-healing materials.<sup>[5]</sup>
- **Stability and Dehydration:** A significant challenge with free boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum. They are also susceptible to protodeboronation (loss of the boronic acid group) under certain conditions and oxidation.<sup>[4]</sup>

## The Nitro and Ethylcarbamoyl Groups: Modulators of Reactivity

These two groups are not merely passive substituents; they actively define the molecule's character.

- **Electronic Effects:** Both the nitro ( $-\text{NO}_2$ ) and ethylcarbamoyl ( $-\text{CONHCH}_2\text{CH}_3$ ) groups are strongly electron-withdrawing. This electronic pull makes the boron atom more electrophilic, which can affect its reactivity in cross-coupling reactions. Arylboronic acids with electron-withdrawing groups are also known to act as highly efficient catalysts for direct amidation reactions between carboxylic acids and amines.<sup>[6]</sup>
- **Synthetic Handles:** The nitro group is a versatile synthetic handle. It can be readily reduced to an amine ( $-\text{NH}_2$ ), opening a pathway for a vast array of subsequent functionalizations, such as amide bond formation, diazotization, or reductive amination. This allows for the generation of diverse chemical libraries from a single advanced intermediate.

- Physicochemical Influence: The ethylcarbamoyl group provides a site for hydrogen bond donation (from the N-H) and acceptance (from the C=O). This influences the molecule's solubility, crystal packing, and its potential to interact with biological targets like enzyme active sites.



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Figure 2: Core reactivity and application pathways for the title compound.

## Synthesis & Purification Strategies

### Plausible Synthetic Protocol

While a specific literature preparation for **3-(Ethylcarbamoyl)-5-nitrophenoxyboronic acid** is not readily available, a robust synthesis can be designed based on established organometallic methodologies. A logical retrosynthetic approach would involve the late-stage introduction of the boronic acid.

#### Proposed Workflow: Miyaura Borylation

- Amide Formation: Start with a commercially available precursor, such as 3-bromo-5-nitrobenzoic acid. Activate the carboxylic acid (e.g., with thionyl chloride) to form the acyl

chloride) and react it with ethylamine to form 3-bromo-N-ethyl-5-nitrobenzamide. This step establishes the ethylcarbamoyl moiety.

- Miyaura Borylation: Subject the resulting aryl bromide to a palladium-catalyzed cross-coupling reaction with a boron source like bis(pinacolato)diboron ( $B_2pin_2$ ). This reaction installs a pinacol boronate ester, which is a common, stable precursor to the free boronic acid.
- Deprotection: The final step involves the hydrolysis of the pinacol ester (e.g., using an acid like HCl or a reagent like sodium periodate) to yield the target **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid**.

**Expertise Insight:** The choice of a late-stage borylation is deliberate. It avoids exposing the sensitive C-B bond to the potentially harsh conditions of nitration or amidation reactions, thus maximizing overall yield and purity.

## Purification: A Critical Consideration

The purification of arylboronic acids requires careful technique due to their instability.

- **Chromatographic Challenges:** Standard silica gel column chromatography can be problematic for free boronic acids, often leading to decomposition, deboronation, or irreversible binding to the stationary phase.<sup>[1][7]</sup> This makes purification difficult and can significantly lower yields.
- **The Boronate Ester Advantage:** A field-proven strategy is to purify the stable boronate ester intermediate (e.g., the pinacol or Epin ester) using conventional silica gel chromatography.<sup>[1][7][8]</sup> These esters are generally more robust and less polar, making them easier to handle.<sup>[1]</sup> The pure ester is then deprotected in a clean, final step to yield the high-purity boronic acid.
- **Alternative Methods:** For the free acid, recrystallization is often the preferred method if a suitable solvent system can be identified.

## Applications in Research & Drug Development

The unique combination of functional groups makes this compound a valuable asset in several areas of chemical science.

- **Scaffold for Medicinal Chemistry:** As an intermediate, it provides a platform for building complex molecules. It can be used in Suzuki-Miyaura reactions to synthesize biaryl compounds, a motif prevalent in many approved drugs.[2][9] The subsequent reduction of the nitro group allows for the introduction of new pharmacophores, enabling the exploration of structure-activity relationships (SAR).
- **Targeted Covalent Inhibitors:** The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This mechanism is exploited in drugs like the proteasome inhibitor Bortezomib.[9] This compound could serve as a starting point for designing novel inhibitors for various enzyme classes, including  $\beta$ -lactamases.[10]
- **Bioconjugation and Chemical Biology:** The ability of the boronic acid to bind with diols can be used to immobilize enzymes or other biomolecules onto surfaces or to develop sensors for detecting carbohydrates.[2][11][12]

## Safety & Handling

As a laboratory chemical, **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** should be handled with appropriate care. Based on data for structurally similar compounds, the following precautions are advised.[13]

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
- **Potential Hazards:** May be harmful if swallowed or inhaled.[13] Causes skin and serious eye irritation.[13] May cause respiratory irritation.[13]
- **Storage:** Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) to prevent degradation.[3]

## Conclusion

**3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** is more than a simple building block; it is a sophisticated chemical tool. Its value lies in the precise arrangement of its functional groups, which provides a pre-packaged combination of reactivity, modularity, and strategic potential. For the medicinal chemist, it offers a direct route to complex scaffolds. For the organic chemist, it is a key player in powerful C-C bond-forming reactions. By understanding the fundamental principles of its reactivity and handling it with the appropriate techniques, researchers can fully leverage its potential to accelerate innovation in drug discovery and materials science.

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